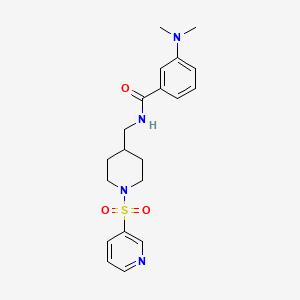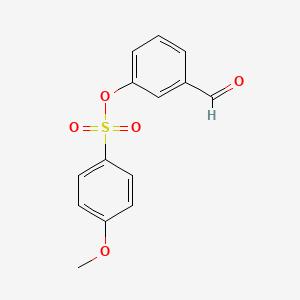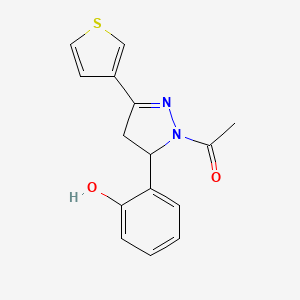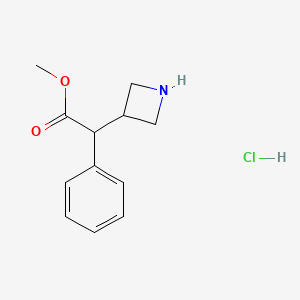![molecular formula C22H19N3O2 B2642197 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide CAS No. 313254-68-1](/img/structure/B2642197.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide” is a compound that contains a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various synthetic routes . For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been reported, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques have been used to characterize the structure of a Pd(II) complex of a benzimidazole derivative .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives can be determined using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Therapeutic Potential and Mechanisms
Antimicrobial and Antiviral Agents
Benzothiazole derivatives, including benzimidazoles, have shown significant potential as antimicrobial and antiviral agents. These compounds exhibit a broad spectrum of activities against various microorganisms and viruses, making them promising candidates for drug development (Elamin et al., 2020).
Anticancer Effects
Benzothiazole derivatives are being explored for their anticancer properties, with several molecules demonstrating potent activity against different types of cancer. This includes their role in inhibiting cell proliferation, inducing apoptosis, and other mechanisms contributing to their antitumor effects (Ahmed et al., 2012).
Central Nervous System (CNS) Acting Drugs
Compounds like benzimidazoles are under investigation for their potential to act on the CNS, with studies highlighting their capabilities to penetrate the CNS for the treatment of neurological disorders (Saganuwan, 2020).
Environmental Impact and Degradation
Degradation Processes and Environmental Fate
The stability and degradation pathways of related compounds in environmental settings are critical for understanding their impact. Studies have utilized advanced analytical methods, like LC-MS/MS, to investigate the stability and degradation products of such chemicals under various conditions (Barchańska et al., 2019).
Toxicities and Ecological Risks
The ecological risks associated with the widespread use of chemicals like benzophenone-3, a common component in sunscreens, underscore the need for comprehensive assessments of similar compounds. Such studies help in understanding the potential impact on aquatic ecosystems and formulating strategies for mitigating adverse effects (Kim & Choi, 2014).
Mechanism of Action
Target of Action
It’s known that imidazole containing compounds, which n-(2-(1h-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been found to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Future Directions
Benzimidazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds, particularly their anti-proliferative activity . Additionally, further studies could investigate the synthesis of new benzimidazole derivatives and their potential applications .
Biochemical Analysis
Biochemical Properties
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with enzymes such as cyclin-dependent kinase-8 and other microbial enzymes . The nature of these interactions often involves inhibition of enzyme activity, leading to antimicrobial effects. Additionally, this compound has been found to bind to DNA grooves, which may contribute to its biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic activity against human colorectal (HCT116) cell lines, indicating its potential as an anticancer agent . The compound’s ability to bind to DNA and interfere with cellular processes such as apoptosis and cell cycle progression further highlights its impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including DNA and enzymes, leading to inhibition or activation of these targets. The compound’s interaction with cyclin-dependent kinase-8, for example, results in significant inhibition of enzyme activity, which is crucial for its anticancer properties . Additionally, the binding of this compound to DNA grooves can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, this compound has demonstrated stability under various conditions, allowing for prolonged studies on its effects. Long-term exposure to this compound has shown sustained cytotoxic effects on cancer cell lines, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism may involve enzymatic modifications that enhance its biological activity or facilitate its excretion from the body . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported by specific binding proteins or transporters that facilitate its uptake and distribution to target sites . The localization and accumulation of this compound within cells can significantly influence its efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYPYUIAPGEMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)

![N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2642116.png)



![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)
![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)
![4-(dimethylsulfamoyl)-N-[(2E)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2642126.png)

![1-(9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2642130.png)
![Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2642131.png)

![N-[(2-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)
